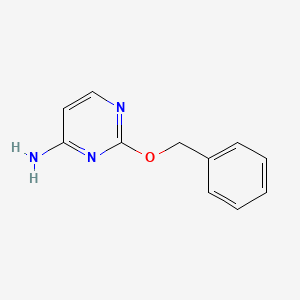

2-(Phenylmethoxy)-4-pyrimidinamine

Description

Contextualization within Pyrimidine (B1678525) Chemical Biology

Pyrimidines are fundamental to life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids. ajol.infonih.gov This inherent biological relevance has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry. The modification of this core structure with various functional groups can lead to compounds with a wide array of biological activities. nih.gov The field of pyrimidine chemical biology investigates how these synthetic and naturally occurring derivatives interact with biological systems, with the aim of developing new therapeutic agents and research tools. nih.gov

Rationale for Investigating 2-(Phenylmethoxy)-4-pyrimidinamine

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, the rationale for its investigation can be inferred from the broader context of pyrimidine and aminopyrimidine research. The primary motivation for synthesizing and studying novel pyrimidine derivatives lies in the pursuit of new therapeutic agents. nih.gov The amino group at the 4-position and the benzyloxy group at the 2-position of the pyrimidine ring in this compound are key features that could modulate its interaction with biological targets. ontosight.ai

The investigation into such compounds is often driven by the desire to explore structure-activity relationships. By systematically altering the substituents on the pyrimidine core, researchers can identify chemical motifs that confer or enhance biological activity. For instance, the presence of a benzyloxy group in other molecular frameworks has been associated with various pharmacological effects. nih.gov Therefore, this compound could be a candidate for screening in a variety of biological assays to determine its potential as an antiviral, anticancer, or anti-inflammatory agent, among other possibilities. ontosight.ai

Historical Overview of Pyrimidinamine Medicinal Chemistry Research

The history of pyrimidinamine medicinal chemistry is a significant chapter in the broader story of drug discovery. Following the initial isolation and characterization of pyrimidine compounds in the mid-19th century, their central role in biological processes became increasingly apparent. sigmaaldrich.com

A pivotal moment in pyrimidine medicinal chemistry was the discovery of the antibacterial properties of sulfonamides, some of which incorporated a pyrimidine ring. This success spurred further research into pyrimidine-based therapeutics. The development of aminopyrimidine derivatives has been particularly fruitful. For example, various substituted 2-aminopyrimidines and 4-aminopyrimidines have been synthesized and evaluated for a range of biological activities. ajol.info

The timeline below highlights key phases in the evolution of pyrimidinamine medicinal chemistry:

| Era | Key Developments |

|---|---|

| Mid-19th Century | Isolation of the first pyrimidine compounds. sigmaaldrich.com |

| Early 20th Century | Elucidation of the role of pyrimidines in nucleic acids. |

| Mid-20th Century | Discovery of the therapeutic potential of pyrimidine analogs, including some sulfonamides. |

| Late 20th Century to Present | Intensive investigation of aminopyrimidine derivatives for various therapeutic areas, including oncology and infectious diseases. nih.gov |

The ongoing research in this area continues to yield novel compounds with diverse pharmacological profiles, underscoring the enduring importance of the pyrimidine scaffold in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTMBHWSPFMLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308875 | |

| Record name | 2-(Phenylmethoxy)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60722-67-0 | |

| Record name | 60722-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenylmethoxy)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylmethoxy)-4-pyridinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine

The construction of the this compound molecule hinges on the formation of the core pyrimidine (B1678525) ring and the precise introduction of the phenylmethoxy and amino groups. ontosight.ai

Established Synthetic Routes to Pyrimidinamine Scaffolds

Historically, the synthesis of 2,4-disubstituted pyrimidines relies on condensation reactions. These methods, while robust, often necessitate harsh reaction conditions. A common and versatile approach involves the condensation of an amidine with a β-dicarbonyl compound or a vinylogous amide. ijpsjournal.comnih.gov These reactions are valuable due to the use of readily available starting materials, with water often being the primary byproduct. nih.gov

Another foundational method is the reaction of 1,3-dicarbonyl compounds with guanidine (B92328) carbonate, often in a solvent like dimethylformamide (DMF) under heat, to produce 2-aminopyrimidine (B69317) derivatives. ajol.info Modifications to this method, such as pre-drying the solvent and extending reaction times, have been employed to optimize yields. ajol.info

The general synthetic pathway to pyrimidinamine scaffolds can be summarized as follows:

Condensation: Reaction of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative.

Cyclization: Intramolecular ring closure of appropriately functionalized precursors. ijpsjournal.com

Multi-step Synthesis: Sequential reactions to build the pyrimidine ring and introduce substituents.

A prevalent strategy for creating substituted pyrimidines involves nucleophilic substitution on a pre-formed pyrimidine ring. For example, commercially available 2,4-dichloropyrimidine (B19661) can be reacted sequentially with nucleophiles. The greater reactivity of the chlorine atom at the C4 position allows for regioselective substitution. This intermediate can then undergo a second substitution at the C2 position. nih.govnih.gov For the synthesis of this compound, this would typically involve the reaction of 2,4-dichloropyrimidine first with an amine to form a 2-chloro-4-aminopyrimidine intermediate, followed by reaction with benzyl (B1604629) alcohol in the presence of a base to displace the C2-chlorine.

| Route | Starting Materials | Key Reagents | Product Type | Ref |

| Condensation | 1,3-Diketone, Guanidine Carbonate | DMF, Heat | 2-Aminopyrimidine | ajol.info |

| Condensation | Amidine, Vinylogous Amide | Harsh Conditions | 2,4-Disubstituted Pyrimidine | nih.gov |

| Nucleophilic Substitution | 2,4-Dichloropyrimidine, Amine | Base (e.g., DIPEA) | 2-Chloro-4-aminopyrimidine | nih.gov |

Advancements in Pyrimidinamine Synthesis Methodologies

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for constructing pyrimidine rings, often under milder conditions and with greater functional group tolerance.

Catalysis-Driven Syntheses: Recent advancements have focused on catalyzed reactions. For instance, multicomponent reactions (MCRs) have gained traction as they allow for the assembly of complex molecules like pyrimidines from simple precursors in a single step. mdpi.com Iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable and regioselective approach, proceeding through a sequence of condensation and dehydrogenation steps. acs.org This method allows for the creation of highly substituted pyrimidines with defined regiochemistry. acs.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave and ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives. mdpi.comnih.gov For example, a microwave-assisted, catalyst-free aromatic nucleophilic substitution has been successfully employed to create pyrimidine-quinolone hybrids in good to excellent yields. nih.gov

Flow Chemistry: While not explicitly detailed for this compound in the provided results, flow chemistry presents a modern alternative for the safe and efficient production of heterocyclic compounds, offering precise control over reaction parameters.

Direct C-H Functionalization: A significant leap in synthetic efficiency is the direct C-H functionalization of the pyrimidine core, which avoids the need for pre-functionalized starting materials. researchgate.net However, this is more relevant to the derivatization of the pre-formed scaffold (see section 2.2.1).

| Methodology | Key Features | Example Application | Ref |

| Iridium-Catalyzed MCR | Sustainable, regioselective, uses alcohols | Synthesis of unsymmetrically substituted pyrimidines | acs.org |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, often solvent-free | Synthesis of chromenopyrimidines and pyrimidine-quinolone hybrids | nih.govnih.gov |

| Oxidative Annulation | Uses DMSO as a methine equivalent | Synthesis of 4-arylpyrimidines from aryl ketones | researchgate.net |

Derivatization and Structural Modification of the this compound Core

Once synthesized, the this compound core can be further modified at several positions to explore structure-activity relationships or to create hybrid molecules.

Functionalization of the Pyrimidine Nucleus

The pyrimidine ring itself offers positions for further chemical modification, primarily at the C5 and C6 positions, as the C2 and C4 positions are already substituted.

Direct C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic systems, including pyrimidines. researchgate.net This avoids the multi-step sequences often required in classical approaches. While the C2 position is often readily functionalized due to electronic effects, methods for distal C-H functionalization at other positions are advancing. nih.gov For instance, metal-free directed ortho-C-H borylation of 2-pyrimidylanilines has been demonstrated, showcasing the potential for regioselective functionalization. rsc.org Although direct application to this compound is not specified, these methodologies suggest potential pathways. For example, electrophilic aromatic substitution could introduce substituents at the C5 position, which is activated by the C4-amino group. nih.gov

Substitution Reactions: If the pyrimidine core contains leaving groups (like halogens), further diversification can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, starting from a 5-bromo-2-(phenylmethoxy)-4-pyrimidinamine precursor, a wide range of substituents could be introduced at the C5 position via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. nih.gov

| Reaction Type | Position | Reagents/Catalysts | Potential Outcome | Ref |

| Electrophilic Substitution | C5 | Electrophiles (e.g., NBS for bromination) | Introduction of bromo, nitro, etc. | nih.gov |

| Metal-Free C-H Borylation | C5/C6 (with directing group) | BBr₃ | Introduction of a boronate group for further coupling | rsc.org |

| Suzuki Cross-Coupling | C5 (from 5-halo precursor) | Palladium catalyst, boronic acid | C-C bond formation | nih.gov |

| Buchwald-Hartwig Coupling | C5 (from 5-halo precursor) | Palladium catalyst, amine | C-N bond formation | nih.gov |

Elaboration of the Phenylmethoxy Moiety

The phenylmethoxy (benzyloxy) group provides two main handles for chemical modification: the benzyl C-O bond and the phenyl ring.

Cleavage of the Benzyl Ether: The benzyloxy group is a common protecting group for hydroxyl functions and can be cleaved under various conditions, most notably catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). This would unmask the 2-hydroxy-4-aminopyrimidine (isocytosine) tautomer, providing a key intermediate for further functionalization at the 2-position.

Modification of the Phenyl Ring: The phenyl ring of the benzyloxy group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation), allowing for the introduction of various substituents. The position of these substituents (ortho, meta, para) can significantly influence the molecule's properties. nih.gov For example, studies on benzyloxy-containing chalcones have shown that the position of substituents on the phenyl ring dramatically affects biological activity. nih.gov

| Modification | Reagents/Conditions | Resulting Structure |

| Debenzylation | H₂, Pd/C | 4-Amino-2-pyrimidinol (Isocytosine) |

| Nitration | HNO₃, H₂SO₄ | 2-((Nitro-phenyl)methoxy)-4-pyrimidinamine |

| Halogenation | Br₂, FeBr₃ | 2-((Bromo-phenyl)methoxy)-4-pyrimidinamine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-((Acyl-phenyl)methoxy)-4-pyrimidinamine |

Design and Synthesis of Pyrimidinamine Hybrid Molecules

Molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. researchgate.net The this compound scaffold is an attractive component for such hybrids.

Synthesis of these hybrids typically involves creating a reactive handle on either the pyrimidine core or one of its substituents, which can then be coupled to another molecular entity. For example, after debenzylation to reveal the 2-hydroxy group, it could be converted to a more reactive group (e.g., a triflate) for cross-coupling. Alternatively, the 4-amino group could be acylated or used in a reductive amination to link to another scaffold.

Recent research has seen the synthesis of various pyrimidine hybrids:

Pyrimidine-Quinolone Hybrids: Synthesized via microwave-assisted nucleophilic aromatic substitution, these have been investigated as potential inhibitors of various biological targets. nih.gov

Isatin-Pyrimidine Hybrids: Prepared by condensing a 2-hydrazinylpyrimidine intermediate with isatin (B1672199) derivatives. nih.gov

Pyrimidine-Diterpene Alkaloid Hybrids: Synthesized by condensing alkynone derivatives of the alkaloid with amidines to form the pyrimidine ring. epa.gov

Mechanistic Understanding of Pyrimidinamine Synthetic Reactions

The synthesis of this compound is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr), a cornerstone mechanism in heterocyclic chemistry. The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is pre-disposed to attack by nucleophiles, especially when substituted with good leaving groups such as halogens. wikipedia.orgmasterorganicchemistry.com The synthetic pathway typically commences from a di-substituted precursor, most commonly 2,4-dichloropyrimidine, and proceeds via a sequential, two-step substitution process.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism for this synthesis is a two-stage process:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This step is typically the slow, rate-determining step of the reaction. The attack disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized carbanionic intermediate, the Meisenheimer complex.

Elimination of the Leaving Group: In the second, faster step, the leaving group (a chloride ion) is expelled from the Meisenheimer complex, which simultaneously leads to the restoration of the aromatic pyrimidine ring.

This addition-elimination sequence is central to understanding the formation of this compound.

Regioselectivity and Step-wise Synthesis

A critical aspect of the synthesis is regioselectivity: in a molecule with two potential reaction sites like 2,4-dichloropyrimidine, which position reacts first? The substitution does not occur randomly. For most nucleophiles, the reaction at the C4 position is kinetically favored over the C2 position. acs.orgstackexchange.com

The preference for C4 substitution can be explained by examining the stability of the respective Meisenheimer intermediates. When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized across the para-positioned nitrogen atom at N1 and the ortho-positioned nitrogen at N3. This extensive delocalization results in a more stable, lower-energy intermediate (a para-quinoid like structure). acs.org In contrast, attack at the C2 position results in an ortho-quinoid like intermediate where the charge is delocalized to the adjacent N1 and N3 atoms, which is a less stable arrangement. stackexchange.com

Therefore, the most rational synthetic route proceeds as follows:

Step 1: Phenylmethoxylation. 2,4-Dichloropyrimidine is first treated with the sodium salt of phenylmethanol (sodium benzyloxide), formed by reacting phenylmethanol with a strong base like sodium hydride. The phenoxide nucleophile preferentially attacks the C4 position, displacing the chloride to yield the intermediate, 4-(Phenylmethoxy)-2-chloropyrimidine .

Step 2: Amination. The intermediate from the first step, now containing an electron-donating phenylmethoxy group, undergoes a second SNAr reaction. It is treated with an amine source, such as ammonia, to replace the remaining chlorine atom at the C2 position. This yields the final product, This compound .

The key stages and the factors influencing the reaction's direction are summarized in the tables below.

Table 1: Key Stages of the SNAr Mechanism in Pyrimidine Synthesis

| Stage | Description | Key Characteristics |

| I: Addition | The nucleophile (e.g., PhCH₂O⁻) attacks the electron-deficient carbon (C4) of the pyrimidine ring. | Rate-determining step; Formation of a non-aromatic, negatively charged Meisenheimer complex; sp² hybridized carbon becomes sp³ hybridized. |

| II: Elimination | The chloride leaving group is expelled from the intermediate. | Fast step; Aromaticity of the pyrimidine ring is restored; The sp³ carbon reverts to sp² hybridization. |

Table 2: Mechanistic Analysis of Regioselectivity in the Synthesis of this compound

| Parameter | First Substitution: Attack at C4 | First Substitution: Attack at C2 |

| Starting Material | 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine |

| Nucleophile | Sodium Phenylmethoxide (PhCH₂ONa) | Sodium Phenylmethoxide (PhCH₂ONa) |

| Intermediate | Meisenheimer complex from C4 attack | Meisenheimer complex from C2 attack |

| Intermediate Stability | Higher stability due to charge delocalization involving both N1 and N3 (para-quinoid like). acs.org | Lower stability (ortho-quinoid like). stackexchange.com |

| Kinetic Product | 4-(Phenylmethoxy)-2-chloropyrimidine | 2-(Phenylmethoxy)-4-chloropyrimidine |

| Favored Pathway | Yes | No |

Subsequent amination of the favored intermediate, 4-(Phenylmethoxy)-2-chloropyrimidine, proceeds at the C2 position to furnish the target compound. The presence of the electron-donating phenylmethoxy group at C4 slightly deactivates the ring for the second substitution compared to the initial starting material, but the inherent electrophilicity of the C2 position still allows for the reaction to proceed under appropriate conditions.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a wealth of information regarding the connectivity of atoms, molecular weight, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the benzyloxy group, and the amino group. The chemical shifts of the pyrimidine protons are influenced by the electronic effects of the amino and benzyloxy substituents. The benzylic methylene (B1212753) protons would likely appear as a singlet, while the phenyl protons would exhibit a complex multiplet pattern. The amino protons are expected to present as a broad singlet.

| Proton | Predicted Chemical Shift (ppm) |

| Pyrimidine-H | 7.5 - 8.5 |

| Phenyl-H | 7.2 - 7.5 |

| Methylene-CH₂ | ~5.5 |

| Amino-NH₂ | Broad singlet, variable |

Note: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments within the molecule. The chemical shifts of the pyrimidine ring carbons would be diagnostic, with the carbon atom attached to the oxygen of the benzyloxy group (C2) and the carbon bearing the amino group (C4) resonating at characteristic downfield positions.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine C2 | ~165 |

| Pyrimidine C4 | ~160 |

| Pyrimidine C5 | ~105 |

| Pyrimidine C6 | ~155 |

| Benzylic CH₂ | ~70 |

| Phenyl C (ipso) | ~137 |

| Phenyl C (o, m, p) | 127 - 129 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. For 2-(Phenylmethoxy)-4-pyrimidinamine (C₁₂H₁₁N₃O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in the mass spectrum can also provide structural information. While experimental mass spectra are not widely published, predicted m/z values for various adducts can be calculated.

Predicted Mass-to-Charge Ratios (m/z):

| Adduct | Predicted m/z |

| [M+H]⁺ | 216.0975 |

| [M+Na]⁺ | 238.0794 |

| [M+K]⁺ | 254.0534 |

Note: M represents the parent molecule. These are predicted values.

The fragmentation would likely involve the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a pyrimidinamine fragment.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3400 - 3250 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=N, C=C (Aromatic) | Stretching | 1650 - 1450 |

| N-H (Amino) | Bending | 1650 - 1580 |

| C-O (Ether) | Stretching | 1260 - 1000 (asymmetric and symmetric) |

The presence of two distinct N-H stretching bands would confirm the primary nature of the amino group. The various C-H and aromatic ring stretching and bending vibrations would further characterize the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. To date, no public crystal structure data for this compound has been deposited in crystallographic databases.

Should a suitable single crystal be obtained, X-ray diffraction analysis would yield crucial data, including:

Bond lengths and angles: Providing exact measurements of all covalent bonds and the angles between them.

Torsional angles: Defining the conformation of the molecule in the solid state, particularly the orientation of the phenylmethoxy group relative to the pyrimidine ring.

Intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent forces that govern the crystal packing. This information is vital for understanding the solid-state properties of the compound.

Advanced Analytical Methods in Pyrimidinamine Research

Beyond the core spectroscopic techniques, a range of advanced analytical methods are instrumental in the comprehensive study of pyrimidinamine derivatives. While specific applications to this compound are not documented, these methods are routinely employed in the field.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals, especially in complex molecules where signal overlap is an issue.

Computational Chemistry: In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), are employed to predict molecular geometries, spectroscopic properties, and conformational preferences. Conformational analysis of related benzylamino derivatives using computational methods has revealed the existence of multiple stable conformers, which can be crucial for understanding their biological activity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the analysis of complex mixtures and for metabolic studies, allowing for the separation of a compound from a matrix and its subsequent identification by mass spectrometry.

Biological Activities and Pharmacological Investigations of Pyrimidinamines

Anticancer Research Applications

Pyrimidine (B1678525) analogs have long been a cornerstone of cancer chemotherapy, primarily acting as antimetabolites that interfere with the synthesis of nucleic acids, a process essential for the rapid division of cancer cells. nih.govnih.gov Research has expanded to explore derivatives with diverse mechanisms of action, targeting various cellular pathways involved in tumor growth and survival. nih.govnih.gov

Investigation of Anti-proliferative Effects

The anti-proliferative capacity of pyrimidine derivatives is a well-documented phenomenon. google.com These compounds can inhibit cancer cell growth by inducing cell cycle arrest, often at the G0/G1 or S phases, thereby halting mitosis and proliferation. nih.gov The anti-proliferative activity is a key indicator of potential anticancer efficacy.

Derivatives of the closely related N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response. nih.govresearchgate.net Inhibition of this complex leads to decreased cancer cell survival, demonstrating a strong anti-proliferative effect. researchgate.net Studies on other pyrimidine derivatives, such as 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones, have also confirmed significant anti-proliferative activity across numerous human tumor cell lines. nih.gov The structure-activity relationship in these studies indicated that the presence of a benzyl (B1604629) group, which is structurally related to the phenylmethoxy group in 2-(Phenylmethoxy)-4-pyrimidinamine, enhances anti-cancer activity. nih.gov

Screening against Tumor Cell Lines

The evaluation of novel chemical entities against a panel of cancer cell lines is a standard method for identifying potential therapeutic agents. Pyrimidine derivatives have been extensively screened for such activity. nih.govnih.gov

For instance, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structural analogs of this compound, were evaluated for their activity against non-small cell lung cancer (NSCLC) cells. researchgate.net The lead compound from this series, ML323, demonstrated potent activity, with a strong correlation observed between its ability to inhibit the USP1/UAF1 enzyme and its effectiveness in reducing the survival of NSCLC cells. nih.govresearchgate.net Similarly, a study of nine 1,3-dialkylated-pyrimidin-2,4-diones showed that all compounds were active against a full panel of 59 human tumor cell lines, with some compounds exhibiting particularly significant activity against specific cell lines. nih.gov

| Compound Class | Screening Target | Observed Activity | Reference |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) | Non-small cell lung cancer (NSCLC) cells | Potent nanomolar inhibitory potency and decreased cell survival. nih.govresearchgate.net | researchgate.net, nih.gov |

| 1,3-dialkylated-pyrimidin-2,4-diones | 59 human tumor cell lines | All tested compounds were active; some showed significant activity against specific cell lines. nih.gov | nih.gov |

| Thieno[2,3-d]pyrimidine (B153573) derivatives | Human breast cancer cell line (MCF-7) | Demonstrated inhibitory activity against MCF-7 cell proliferation. mdpi.com | mdpi.com |

| Pyrimidopyrimidine derivatives | Colorectal carcinoma (HCT-116), breast cancer (MCF-7), hepatocellular carcinoma (HEPG-2) | Exhibited high cytotoxic activities, with IC50 values close to the reference drug doxorubicin. nih.gov | nih.gov |

Modulation of Cellular Growth Pathways

The anticancer effects of pyrimidine derivatives are often rooted in their ability to modulate critical cellular signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death). nih.govnih.gov Cancer cells frequently exhibit deregulated signaling pathways, and targeting these pathways is a key therapeutic strategy. nih.govcancernetwork.com

A significant mechanism identified for N-benzyl-2-phenylpyrimidin-4-amine derivatives is the inhibition of the USP1 (ubiquitin-specific protease 1)/UAF1 (USP1-associated factor 1) complex. nih.gov This enzyme complex is a crucial regulator in the DNA damage response pathway. nih.gov By inhibiting USP1/UAF1, these compounds lead to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), which impairs DNA repair mechanisms and ultimately reduces cancer cell survival. nih.govresearchgate.net Other pyrimidine-based compounds have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins. nih.govmdpi.com Furthermore, pyrimidine derivatives can trigger cell cycle arrest by influencing the expression and activity of key regulatory proteins, thereby preventing cancer cells from dividing. nih.gov

Antimicrobial Efficacy Studies

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds, including pyrimidines, are a rich source of potential candidates. nih.govresearchgate.net The antimicrobial activity of pyrimidine derivatives is attributed to their ability to interfere with essential microbial processes.

Antibacterial Investigations

Various pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, studies on thieno[2,3-d]pyrimidine-6-carboxamides revealed good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net Another class, the pyrrolopyrimidines, were assayed for their minimal inhibitory concentration (MIC) against Escherichia coli and S. aureus, showing promise as antibacterial agents. nih.gov

The mechanisms of antibacterial action are diverse. Some pyrimidine derivatives function as novel bacterial topoisomerase inhibitors (NBTIs), targeting enzymes essential for bacterial DNA replication. nih.gov This mechanism is distinct from that of established antibiotics like fluoroquinolones, offering a potential solution to cross-resistance. nih.gov Other strategies involve designing pyrimidine compounds that can inhibit biofilm formation, a key virulence factor that protects bacteria from conventional antibiotics. nih.gov

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good activity observed, particularly for compounds with smaller substituents. researchgate.net | researchgate.net |

| Pyrrolopyrimidines | Escherichia coli, Staphylococcus aureus | Compounds identified with inhibitory activity in MIC assays. nih.gov | nih.gov |

| Pyrimidopyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Several synthesized compounds exhibited excellent antimicrobial activities. nih.gov | nih.gov |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Mycobacterium tuberculosis H37Rv | Two compounds exhibited MICs similar to the first-line drug isoniazid. nih.gov | nih.gov |

Antifungal Studies

Fungal infections pose a significant health threat, and the development of new antifungal agents is crucial. Pyrimidine derivatives have emerged as a promising class of compounds in this area. nih.gov In one study, novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several plant pathogenic fungi. nih.gov

Specifically, compounds were evaluated for their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov Other research has also confirmed the antifungal potential of pyrimidine derivatives against human pathogens like Candida albicans and Aspergillus flavus. nih.gov The antifungal properties of polycations derived from methacrylamido propyl trimethyl ammonium (B1175870) chloride have also been noted against multidrug-resistant fungal species. nih.gov

Antitubercular Research Applications

The quest for novel antitubercular agents is a critical area of research due to the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. While direct studies on the antitubercular activity of this compound are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has shown significant promise. For instance, various substituted pyrimidines have been synthesized and evaluated for their in vitro activity against M. tuberculosis. nih.govnih.gov Specifically, N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which contain a related benzyloxy moiety, have demonstrated inhibitory effects against the M. tuberculosis H37Rv strain, with some compounds exhibiting minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. nih.gov Furthermore, studies on 4-aminopyrrolo[2,3-d]pyrimidines have highlighted derivatives with potent antitubercular activity. nih.gov These findings underscore the potential of the pyrimidine core, and by extension the benzyloxy-substituted pyrimidinamine, as a scaffold for developing new antituberculosis drugs. mdpi.comfrontiersin.org

Enzyme and Receptor Modulatory Activities

This compound and its related structures have been investigated for their ability to modulate the activity of various enzymes and receptors, which is crucial for their therapeutic potential.

Kinase Inhibition Profiles (e.g., EGFR, Protein Kinase C, ASK1, CK2)

The modulation of kinase activity is a significant area of research for pyrimidine derivatives in the context of cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR): Pyrimidine-based compounds have been designed as inhibitors of EGFR, a key target in cancer therapy. nih.govgoogle.com For example, a series of pyridothieno[3,2-d]pyrimidin-4-amines were developed as ATP-competitive EGFR inhibitors, with some compounds showing potent and selective inhibitory activity. nih.gov While the direct inhibitory activity of this compound on EGFR is not specified, its structural similarity to known EGFR inhibitors suggests potential in this area.

Protein Kinase C (PKC): Information on the specific inhibition of Protein Kinase C by this compound is not available in the provided results.

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a kinase involved in stress and inflammatory responses, making it a therapeutic target for various diseases. cancer.gov Inhibitors of ASK1 with different chemical scaffolds have been developed. researchgate.netenanta.comnih.govmdpi.com Although direct evidence for this compound is lacking, the exploration of diverse structures as ASK1 inhibitors indicates the potential for pyrimidine derivatives in this domain.

Casein Kinase 2 (CK2): CK2 is another important target in cancer therapy. nih.gov Novel classes of CK2 inhibitors based on scaffolds like dihydropyrido-thieno[2,3-d]pyrimidine have been identified, demonstrating potent inhibition in the nanomolar range. nih.gov Additionally, 2,6-disubstituted pyrazine (B50134) derivatives have been developed as CK2 kinase inhibitors. nih.gov

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV-1, making it a prime target for antiviral drugs. nih.govyoutube.com The pyrimidine nucleus is a key component of many non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov While specific data on this compound is not provided, related pyrimidine derivatives have been extensively studied as HIV-1 RT inhibitors. nih.govnih.govmdpi.com For instance, diarylpyrimidines (DAPYs) are a well-known class of NNRTIs. nih.gov The development of pyrimidine-containing NNRTIs is an active area of research aimed at overcoming drug resistance. google.com

Folate Synthesis Pathway Enzyme Inhibition (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate synthesis pathway and a target for antimicrobial and anticancer agents. google.com Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, are a well-established class of DHFR inhibitors. nih.govnih.govnih.gov Researchers have synthesized and tested various 2,4-diamino-5-benzylpyrimidine derivatives as potent and selective inhibitors of DHFR from various pathogenic organisms. nih.govscilit.com For example, certain 2,4-diaminopyrido[3,2-d]pyrimidine derivatives have shown potent inhibition against DHFR from Pneumocystis carinii and Toxoplasma gondii. nih.gov While the inhibitory profile of this compound on DHFR is not explicitly stated, its core structure is related to these potent inhibitors. nih.gov

Microsomal Enzyme Inhibition

The potential for a compound to inhibit microsomal enzymes, such as cytochrome P450 isoforms, is an important aspect of its drug metabolism and pharmacokinetic profile. The provided search results mention that a promising antitubercular compound showed low inhibition of CYP3A4 and CYP2D6, two important cytochrome P450 isoforms. mdpi.com This highlights the importance of evaluating microsomal enzyme inhibition for pyrimidine-based drug candidates.

Receptor Agonism Studies (e.g., GPR119)

G protein-coupled receptor 119 (GPR119) is recognized as a promising therapeutic target for type 2 diabetes and obesity due to its expression in pancreatic β-cells and gastrointestinal enteroendocrine cells. researchgate.netnih.gov Agonists of this receptor have been shown to modulate insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. researchgate.net Pyrimidine and pyrazolopyrimidine scaffolds have been explored in the development of potent GPR119 agonists. researchgate.netnih.gov

However, a comprehensive search of scientific databases and literature reveals no specific studies investigating the activity of this compound as a GPR119 receptor agonist. While related pyrimidine derivatives have been synthesized and evaluated for this purpose, data on the GPR119 binding affinity or functional agonism of this compound is not available in the reviewed sources.

Viral Modulatory Activities (e.g., HIV Capsid Modulation)

The HIV capsid protein is a critical component of the viral life cycle, involved in both the early and late stages of replication, making it an attractive target for antiretroviral therapy. nih.govnih.gov Small molecules that modulate the stability of the viral capsid can disrupt these processes. Research in this area has led to the development of capsid inhibitors, with some phenylalanine derivatives showing promise. nih.govnih.gov

Despite the investigation of various nitrogen-containing heterocyclic compounds, there are no specific studies in the available literature that report on the evaluation of this compound for its potential to modulate HIV capsid function.

Other Emerging Biological Applications (e.g., Anti-Alzheimer's Potential)

The multifactorial nature of Alzheimer's disease has led researchers to investigate a wide range of chemical structures for potential therapeutic intervention. nih.govnih.gov Pyrimidine derivatives have been explored for their potential to act on various targets associated with the disease, such as inhibiting β-amyloid aggregation or acting as receptor antagonists. nih.govresearchgate.net

A review of the current scientific literature indicates that this compound has not been specifically studied for its potential as an anti-Alzheimer's agent. Research on pyrimidine-based compounds for neurodegenerative diseases has focused on other derivatives, and no data regarding the efficacy or mechanism of action of this compound in this context has been published. nih.govnih.govresearchgate.net

Material Science Applications: Corrosion Inhibition Properties

Pyrimidine derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govresearchgate.netnih.gov Their inhibitory action is generally attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface, forming a protective layer. nih.govresearchgate.net

While numerous studies have detailed the corrosion inhibition properties of various pyrimidine compounds, there is a notable absence of research specifically focused on this compound. Consequently, no experimental data on its inhibition efficiency, adsorption characteristics, or the mechanism of corrosion protection for any specific metal is available in the reviewed literature.

Mechanistic Studies of Biological Action

Elucidation of Molecular Targets and Binding Modes

While the specific molecular targets of 2-(Phenylmethoxy)-4-pyrimidinamine have not been definitively identified in dedicated studies, research on structurally similar N-benzyl-2-phenylpyrimidin-4-amine derivatives provides a compelling potential target: the deubiquitinating enzyme complex USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1). nih.govresearchgate.netacs.org This complex is a known regulator of the DNA damage response, making it a promising target for anticancer therapies. nih.gov

A high-throughput screening of over 400,000 compounds led to the identification of ML323, an N-benzyl-2-phenylpyrimidin-4-amine derivative, as a potent inhibitor of USP1/UAF1 with nanomolar efficacy. nih.gov The inhibitory mechanism of ML323 involves its binding to a hydrophobic core of USP1, which induces conformational changes in the enzyme's secondary structure. These changes lead to rearrangements in the active site, ultimately inhibiting the deubiquitinating activity of USP1. researchgate.net Given the structural similarities, it is plausible that this compound could also interact with and inhibit the USP1/UAF1 complex, although this remains to be experimentally verified.

The pyrimidine (B1678525) ring itself is a versatile scaffold known to interact with a variety of biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems like the phenyl group. mdpi.com This adaptability suggests that this compound could potentially bind to other enzymes or receptors, a hypothesis that warrants further investigation.

Analysis of Cellular Signaling Pathway Interactions

The interaction of this compound with cellular signaling pathways is not yet directly elucidated. However, the known roles of its potential targets, such as the USP1/UAF1 complex, provide a framework for understanding its likely impact. The USP1/UAF1 complex is a key regulator of the Fanconi anemia and translesion synthesis pathways, both critical components of the DNA damage response. By inhibiting USP1/UAF1, compounds like the related N-benzyl-2-phenylpyrimidin-4-amine derivatives can disrupt these pathways. nih.gov

Furthermore, pyrimidine-based compounds have been implicated as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). dntb.gov.uarsc.org Inhibition of EGFR can disrupt downstream signaling cascades, including the MAPK and PI3K pathways, which are frequently dysregulated in cancer. rsc.org The combined inhibition of these pathways is a recognized strategy to overcome drug resistance in cancer therapy. rsc.org While direct evidence is lacking, the structural features of this compound suggest it could potentially modulate these or other signaling pathways, a possibility that requires dedicated research to confirm.

Investigation of Cell Cycle Perturbations and Apoptosis Induction

The effects of this compound on cell cycle progression and apoptosis are not specifically documented. However, the broader class of pyrimidine derivatives has been shown to induce both cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.govmdpi.com For instance, certain benzimidazole (B57391) derivatives containing a pyrimidine moiety have been found to suppress cell cycle progression and trigger apoptosis. mdpi.com

The potential inhibition of the USP1/UAF1 complex by this compound, as inferred from studies on related compounds, would have direct implications for cell cycle control. Inhibition of this complex leads to an increase in monoubiquitinated PCNA (Ub-PCNA), a key factor in DNA replication and repair, which can result in decreased cell survival. nih.gov Studies on other pyrimidine-based compounds have demonstrated the ability to cause cell cycle arrest at different phases, such as G1, S, or G2/M, depending on the specific compound and cell line. nih.govmdpi.com For example, some pyrimidine derivatives induce G1/S or G2/M arrest. mdpi.com

Apoptosis, or programmed cell death, is a common outcome of effective anticancer agents. The induction of apoptosis by pyrimidine derivatives can be mediated through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. nih.gov While some studies suggest that chemotherapeutic drugs can induce apoptosis through the generation of reactive oxygen species (ROS), others have shown that apoptosis can occur independently of oxidative stress. drugbank.com The precise mechanisms by which this compound might influence cell cycle and apoptosis remain a critical area for future research.

Protein-Ligand Binding Interactions

Detailed crystallographic or NMR structural data for this compound bound to a protein target are not currently available. However, insights can be drawn from docking studies and structure-activity relationship (SAR) analyses of related pyrimidine inhibitors. For instance, in the case of the N-benzyl-2-phenylpyrimidin-4-amine inhibitor ML323 binding to USP1, the interaction is characterized by the ligand occupying a hydrophobic pocket. researchgate.net

The pyrimidine core is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain. The amino group at the 4-position of this compound could act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The phenylmethoxy group at the 2-position likely engages in hydrophobic interactions within the binding pocket of a target protein. Such interactions are crucial for the affinity and selectivity of small molecule inhibitors. mdpi.com The study of related pyridinyl and pyrimidinyl compounds has highlighted the importance of these interactions in achieving potent biological activity.

Studies on Drug Resistance Mechanisms

There are no specific studies on drug resistance mechanisms to this compound. However, general mechanisms of resistance to pyrimidine-based inhibitors have been described. A primary mechanism of resistance to many anticancer drugs is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from the cell, reducing their intracellular concentration and efficacy. nih.gov

Another common resistance mechanism involves mutations in the target protein that prevent the drug from binding effectively. mdpi.com For example, in the context of kinase inhibitors, mutations in the "gatekeeper" residue of the ATP-binding pocket can confer resistance. mdpi.com Furthermore, cells can develop resistance by upregulating bypass signaling pathways that circumvent the effects of the inhibited target. rsc.org Understanding these potential resistance mechanisms is crucial for the future development and clinical application of this compound or its derivatives. Studies on a pyridine-pyrimidine amide inhibitor of microtubule polymerization have shown that resistance can be associated with increased mitochondrial respiration and alterations in the expression of microtubule-associated genes.

Structure Activity Relationship Sar and Rational Drug Design

Correlating Structural Features with Biological Potency

The biological potency of pyrimidinamine derivatives is intrinsically linked to the specific arrangement of their structural components. Structure-Activity Relationship (SAR) studies are fundamental to identifying the key functional groups and structural motifs responsible for a molecule's activity. nih.gov For the pyrimidine (B1678525) scaffold, these studies have elucidated several critical features:

The Pyrimidine Core: The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, often acting as a "hinge-binder." It can form crucial hydrogen bonds with the backbone of target proteins, such as kinases, which are often implicated in diseases like cancer.

The C4-Amino Group: The amino group at the 4-position is typically a key hydrogen bond donor, essential for anchoring the molecule within the active site of its biological target. Its presence and accessibility are often critical for inhibitory activity.

The C2-Substituent: The group at the 2-position, such as the phenylmethoxy group in the parent compound, plays a significant role in modulating potency and selectivity. This part of the molecule often extends into a more variable region of the target's binding pocket. Modifications here can fine-tune interactions, improve pharmacokinetic properties, and differentiate activity against various targets. For instance, in studies of related N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the phenyl ring system led to significant variations in inhibitory potency against the deubiquitinating enzyme USP1/UAF1. nih.gov

Research on related thieno[3,2-d]pyrimidine (B1254671) structures further highlights the importance of substituents. The introduction of different side chains, such as acrylamide, was shown to enhance activity against specific cancer cell lines, demonstrating that even small modifications can have a profound impact on biological function. nih.gov

Rational Design of Pyrimidinamine Analogues

Rational drug design leverages the insights from SAR studies to create novel analogues with improved therapeutic profiles. This approach moves beyond random screening, employing structure-based and ligand-based strategies to guide the synthesis of more effective molecules. nih.govnih.govresearchgate.net

A common strategy involves using a known inhibitor as a lead compound and systematically modifying its structure. For example, using the EGFR inhibitor olmutinib (B560107) as a starting point, researchers have designed novel series of pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine compounds to target specific mutations. nih.gov This process often involves:

Scaffold Hopping: Replacing the central pyrimidine core with a bioisosteric ring system (e.g., pyrazine (B50134), thienopyrimidine) to explore new chemical space, improve properties, or secure novel intellectual property. nih.gov

Structure-Based Design: Utilizing X-ray crystallography or computational models of the target protein to visualize how a ligand binds. This allows for the precise design of modifications that enhance favorable interactions or block unfavorable ones. researchgate.net

Hybrid Strategy: Incorporating pharmacophores from different drug classes to create a single molecule with multiple mechanisms of action. For instance, a pyrimidinamine kinase hinge-binder might be combined with a pharmacophore that binds to the acetylated lysine (B10760008) pocket of BET proteins, creating a dual inhibitor for cancer therapy. nih.govresearchgate.net

Through such rational approaches, series of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one derivatives have been developed as potent dual inhibitors of both bromodomains and kinases, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. researchgate.net For pyrimidine-based inhibitors, a typical pharmacophore model would include features corresponding to the key hinge-binding interactions of the pyrimidine core and the specific interactions of its substituents.

Once a pharmacophore model is established, it serves as a template for virtual screening of compound libraries to identify new "hits." This model also guides the crucial process of lead optimization. researchgate.net Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues to refine a promising lead compound into a preclinical candidate. The goals are to enhance:

Potency: Increasing the binding affinity for the intended target.

Selectivity: Minimizing binding to off-target proteins to reduce potential side effects.

ADME Properties: Improving the Absorption, Distribution, Metabolism, and Excretion profile to ensure the drug can reach its target in the body and persist for an appropriate duration.

This optimization process often involves a multi-parameter approach, where chemists systematically alter the lead's functional groups or molecular backbone to balance potency, selectivity, and drug-like properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.org By identifying specific physicochemical properties or structural descriptors that influence activity, QSAR models can predict the potency of newly designed, unsynthesized molecules, thereby saving significant time and resources. ijpbs.net

For pyrimidine derivatives, several 3D-QSAR studies have been successfully conducted. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for biological activity. mdpi.com

For example, a 3D-QSAR study on a series of thieno-pyrimidine derivatives as breast cancer inhibitors yielded statistically robust models. The CoMFA model showed a high cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated correlation coefficient (r²) of 0.917, indicating strong predictive power. mdpi.com Similarly, a QSAR study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents also resulted in highly predictive models. ijpbs.net These studies provide invaluable guidance for the future design of novel and more potent pyrimidine-based inhibitors.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how a ligand, such as a pyrimidinamine derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net By simulating the binding process, researchers can estimate the binding affinity, identify key interacting amino acid residues, and elucidate the binding mode. researchgate.netnih.gov

In the context of pyrimidinamine research, docking studies have been instrumental in identifying potential therapeutic targets and explaining structure-activity relationships (SAR). For instance, studies on various pyrimidine (B1678525) derivatives have revealed their potential to bind to enzymes like cyclin-dependent kinases (CDKs) and dihydrofolate reductase, which are significant targets in cancer therapy. nih.govnih.gov

Key findings from molecular docking studies on related pyrimidine structures include:

Binding Affinity: The strength of the interaction is often quantified by a docking score or binding energy, with more negative values indicating a more favorable interaction. For example, certain pyrimidine derivatives have shown binding energies ranging from -7.4 to -7.9 kcal/mol against human cyclin-dependent kinase-2 (CDK2). nih.gov

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and the receptor is a crucial factor for stable binding. The amino group and nitrogen atoms in the pyrimidine ring are common hydrogen bond donors and acceptors. nih.gov Docking studies on 2-aminopyrimidine (B69317) derivatives targeting EGFR have highlighted the importance of these interactions for inhibitory activity. researchgate.net

Hydrophobic and Electrostatic Interactions: Besides hydrogen bonds, van der Waals and pi-alkyl interactions also contribute significantly to the stability of the ligand-receptor complex. nih.gov

| Target Protein | Pyrimidine Derivative Type | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | 2-Aminopyrimidine derivative | GLU 12, THR 14, LYS 33, VAL 63 | -7.4 to -7.9 | nih.gov |

| Dihydrofolate Reductase | Pyrimidine-5-carbonitrile | (Not specified) | (Not specified) | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 2-Aminopyrimidine derivative | (Not specified) | (Not specified) | researchgate.net |

| Cyclooxygenase-2 (COX-2) | Pyridopyrimidine derivative | (Not specified) | (Not specified) | researchgate.net |

These simulations provide a structural basis for the observed biological activities and guide the design of new analogs with improved binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex, understanding the conformational changes that may occur upon binding, and analyzing the flexibility of both the ligand and the target. nih.govnih.gov

In the study of pyrimidinamine derivatives, MD simulations have been used to:

Confirm Binding Stability: By running simulations for tens or hundreds of nanoseconds, researchers can observe whether a docked ligand remains stably bound within the active site of the target protein. nih.govnih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to quantify the stability and flexibility of the system. nih.gov

Analyze Conformational Flexibility: These simulations reveal the different conformations that the ligand can adopt within the binding pocket and how the protein structure adapts to the ligand. This is particularly important for understanding the induced-fit model of ligand binding.

Refine Docking Poses: MD simulations can be used to refine the binding poses predicted by molecular docking, providing a more accurate representation of the ligand-receptor complex.

For example, MD simulations performed on thieno[2,3-d]pyrimidine (B153573) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) confirmed the stability of the binding mode predicted by docking over a 100 ns simulation time. nih.gov Similarly, simulations on other thieno[2,3-d]pyrimidine compounds targeting VEGFR-2 showed the ligand maintaining a relatively constant conformation within the binding pocket. nih.gov These studies underscore the power of MD simulations in validating and enriching the insights gained from static docking models.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netresearchgate.net These methods provide detailed information about the distribution of electrons within a molecule, which governs its structure, stability, and reactivity. epstem.net For 2-(Phenylmethoxy)-4-pyrimidinamine and its analogs, quantum chemical calculations can elucidate various molecular properties.

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other molecules and biological targets. researchgate.net

Studies on related pyrimidine structures have used DFT to analyze tautomeric forms, calculate vibrational frequencies (IR spectra), and predict NMR chemical shifts, showing good correlation with experimental data. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-31++G** level have been used to study the amine-imine tautomerism in 2-aminopyrimidine and its derivatives, revealing the relative stability of different forms. researchgate.net

| Computational Method | Calculated Property | Significance | Reference |

| DFT (B3LYP/6-311++G(2d,2p)) | HOMO-LUMO energy gap, Ionization potential, Electronegativity | Predicts molecular reactivity and stability. | researchgate.net |

| DFT (B3LYP/6-31++G**) | Tautomeric equilibrium energies | Determines the relative stability of tautomers. | researchgate.net |

| GIAO (Gauge-Independent Atomic Orbital) | 1H-NMR and 13C-NMR chemical shifts | Predicts spectroscopic properties for structure verification. | epstem.net |

In Silico Prediction of Biological Activities and ADMET Properties

A significant application of computational chemistry in drug discovery is the early prediction of a molecule's pharmacological and pharmacokinetic profile. slideshare.net This includes predicting its biological activities and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. csmres.co.uk These in silico predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost. slideshare.net

For pyrimidinamine derivatives, various computational models can be used to predict:

Biological Activities: Virtual screening and quantitative structure-activity relationship (QSAR) models can predict the potential biological targets of a compound and its likely activity. nvlvet.com.ua

ADMET Properties:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. nih.gov

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help in understanding how the compound will be distributed in the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for assessing potential drug-drug interactions. nih.gov

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Potential toxicities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition) are predicted to flag potential safety issues early on. nih.govnih.gov

In silico ADMET studies on various heterocyclic compounds, including pyrimidines, have shown that many derivatives possess drug-like properties according to Lipinski's rule of five and exhibit good predicted gastrointestinal absorption. nih.govresearchgate.net

| ADMET Property | Prediction for Representative Pyrimidine/Thiazole Derivatives | Significance | Reference |

| Absorption | High intestinal absorption predicted | Indicates good potential for oral bioavailability. | nih.gov |

| Distribution | Within acceptable ranges for drug-likeness | Suggests favorable distribution characteristics. | nih.gov |

| Metabolism | Predicted to inhibit some CYP isoforms | Highlights potential for drug-drug interactions. | nih.gov |

| Toxicity | Predicted to be non-carcinogenic and have low risk | Provides an early indication of the safety profile. | nih.govnih.gov |

Data Mining and Cheminformatics Approaches in Pyrimidinamine Research

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.govyoutube.com In the context of pyrimidinamine research, these approaches are used to explore the chemical space of these derivatives, identify structure-activity relationships, and design new compounds with desired properties. springernature.com

Key cheminformatics applications include:

Chemical Space Analysis: This involves visualizing and navigating the structural diversity of large libraries of pyrimidinamine compounds to identify novel scaffolds and substitution patterns. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. The analysis of theoretical molecular descriptors in QSAR models can reveal that electronic properties are crucial structural determinants for biological interactions. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. These models are used for virtual screening of compound databases to identify new potential hits. nih.gov

Natural Product-Likeness Scoring: Algorithms can be used to quantify how similar a designed molecule is to known natural products, which are a rich source of bioactive compounds. nih.gov

These data-driven approaches, often powered by machine learning, are instrumental in making sense of the vast amount of chemical and biological data generated in drug discovery projects, ultimately accelerating the identification of promising new therapeutic agents. youtube.com

Biochemical Pathway Interventions and Analysis

Elucidation of Biochemical Pathways Affected by Pyrimidinamines

Pyrimidinamine derivatives, owing to their structural similarity to endogenous pyrimidines, can potentially interact with a multitude of biochemical pathways. The core of their activity often lies in their ability to mimic natural pyrimidine (B1678525) bases, thereby interacting with the enzymes involved in pyrimidine metabolism. uu.nl

De Novo and Salvage Pathways: The synthesis of pyrimidine nucleotides in cells occurs through two primary routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidine rings from simpler molecules like bicarbonate and aspartate, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides. nih.gov Pyrimidine analogues can act as inhibitors or alternative substrates for enzymes in either of these pathways, leading to a disruption in the production of essential nucleotides like UTP and CTP. uu.nlnih.gov

Enzyme Inhibition: Research on various pyrimidine derivatives has highlighted their potential as enzyme inhibitors. For instance, certain 2-aminopyrimidine (B69317) derivatives have been identified as inhibitors of β-glucuronidase, an enzyme linked to pathological conditions. nih.gov Similarly, pyrimidine-substituted aminoacyl-sulfamoyl nucleosides have shown potent inhibition of aminoacyl-tRNA synthetases, enzymes critical for protein synthesis. northwestern.edu Given its structure, 2-(Phenylmethoxy)-4-pyrimidinamine could potentially exhibit inhibitory activity against a range of enzymes that recognize pyrimidine-like structures.

Signaling Pathway Modulation: Beyond direct metabolic intervention, pyrimidine derivatives can also influence cellular signaling pathways. For example, some pyrimidine derivatives have been shown to promote osteogenesis through the BMP2/SMAD1 signaling pathway. nih.gov A pan-cancer analysis has also revealed intricate connections between pyrimidine metabolism and various signaling pathways that can contribute to chemoresistance. biorxiv.org The phenylmethoxy group of this compound may confer specific binding properties that could lead to interactions with signaling proteins, although specific targets remain to be elucidated.

Table 1: Potential Enzyme Targets for Pyrimidinamine Derivatives

| Enzyme Class | Potential Effect of Inhibition | Relevant Research on Pyrimidine Derivatives |

|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Inhibition of de novo pyrimidine synthesis | Investigated as a target for cancer therapy. nih.gov |

| Aminoacyl-tRNA Synthetases | Disruption of protein synthesis | Potent inhibition observed with pyrimidine-substituted analogues. northwestern.edu |

| β-Glucuronidase | Modulation of detoxification and disease processes | 2-aminopyrimidine derivatives identified as inhibitors. nih.gov |

| Thymidylate Synthase | Inhibition of DNA synthesis and repair | A classic target for pyrimidine analogue anticancer drugs. |

Impact on Metabolic Flux and Cellular Homeostasis

By intervening in core biochemical pathways, this compound has the potential to significantly impact metabolic flux and disrupt cellular homeostasis. Cellular metabolism is a tightly regulated network, and perturbing one node can have cascading effects. nih.gov

Metabolic Flux Alterations: The inhibition of pyrimidine synthesis can lead to a decrease in the intracellular pool of pyrimidine nucleotides. This can, in turn, affect processes that are heavily reliant on these molecules, such as DNA and RNA synthesis, leading to cell cycle arrest. nih.gov Recent studies have also uncovered a role for pyrimidines in maintaining glucose oxidation and the Krebs cycle. northwestern.edu A reduction in pyrimidine levels was found to decrease the cell's ability to break down glucose for energy. northwestern.edu Therefore, compounds like this compound that potentially interfere with pyrimidine availability could indirectly modulate central carbon metabolism.

Cellular Homeostasis Disruption: Cellular homeostasis relies on a delicate balance of metabolites. nih.gov The pyrimidine pathway is regulated by feedback mechanisms to maintain appropriate nucleotide levels. nih.gov Introducing a pyrimidine analogue can disrupt this balance. For instance, a "directed overflow metabolism" has been described where excess intermediates in the pyrimidine pathway are degraded to maintain homeostasis of the final products. nih.gov A pyrimidine derivative could potentially exacerbate or interfere with such regulatory mechanisms. The disruption of pyrimidine metabolism has been linked to altered phospholipid synthesis and protein glycosylation, further highlighting the widespread impact on cellular function. nih.gov

Table 2: Potential Impacts of this compound on Cellular Processes

| Cellular Process | Potential Impact | Underlying Mechanism |

|---|---|---|

| DNA/RNA Synthesis | Inhibition | Depletion of pyrimidine nucleotide pools. uu.nl |

| Protein Synthesis | Inhibition | Interference with aminoacyl-tRNA synthetase function. northwestern.edu |

| Glucose Metabolism | Alteration | Reduced glucose oxidation due to pyrimidine depletion. northwestern.edu |

| Lipid Synthesis | Alteration | Disruption of phospholipid synthesis which relies on CTP. nih.gov |

| Cell Signaling | Modulation | Interaction with signaling pathways like BMP2/SMAD1. nih.gov |

Computational Prediction of Novel Biochemical Routes

In the absence of extensive experimental data for this compound, computational methods provide a valuable tool for predicting its potential biochemical interactions and metabolic fate. nih.gov These in silico approaches can guide further experimental investigation.

Predicting Sites of Metabolism: Computational models can predict the likely sites on a molecule that are susceptible to metabolic modification, primarily by cytochrome P450 (CYP) enzymes. nih.gov For this compound, the phenyl ring and the pyrimidine core are potential sites for hydroxylation, while the methoxy (B1213986) group could be a site for O-dealkylation.

Identifying Potential Metabolites: Based on known biotransformation rules, computational tools can generate a list of potential metabolites. nih.gov This allows for a proactive approach to identifying the metabolic products of this compound, which may themselves have biological activity.